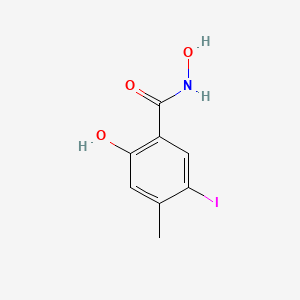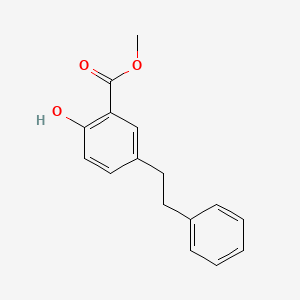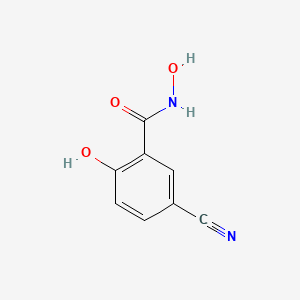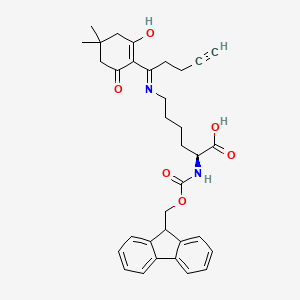
Fmoc-L-Cys(SIT)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-L-Cys(SIT)-OH” is an Fmoc protected cysteine derivative . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Molecular Structure Analysis
The molecular formula of “Fmoc-L-Cys(SIT)-OH” is C18H17NO7S, and its molecular weight is 391.4 .
Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
科学研究应用
Protein Semisynthesis
In protein semisynthesis, Fmoc-L-Cys(SIT)-OH can be used to introduce cysteine residues at specific sites. This allows for the incorporation of post-translational modifications or unnatural amino acids, which is valuable for studying protein function and structure .
Disulfide-rich Peptide Synthesis
The synthesis of disulfide-rich peptides, which are common in bioactive peptides and proteins, requires precise control over cysteine residuesFmoc-L-Cys(SIT)-OH provides a reliable method to incorporate cysteine residues and subsequently form disulfide bonds .
Peptide/Protein Labelling
Labelling peptides and proteins with fluorescent tags or other probes often involves the selective modification of cysteine residuesFmoc-L-Cys(SIT)-OH is used to introduce cysteine into peptides and proteins, which can then be selectively labelled .
Development of Thioester Precursors
Fmoc-L-Cys(SIT)-OH: plays a role in the development of thioester precursors for native chemical ligation (NCL). This technique is used for the convergent synthesis of proteins, where peptide segments are ligated together .
Automated Solid-Phase Peptide Synthesis
The automated solid-phase synthesis of peptides is facilitated by Fmoc-L-Cys(SIT)-OH , as it allows for the introduction of cysteine residues in a controlled manner. This is crucial for high-throughput synthesis of peptides .
Bioconjugation Techniques
Bioconjugation techniques, which involve the attachment of various functional groups to peptides or proteins, often utilize Fmoc-L-Cys(SIT)-OH for the introduction of cysteine residues that serve as conjugation sites .
Green Chemistry Applications
In the context of green chemistry, Fmoc-L-Cys(SIT)-OH contributes to more sustainable peptide synthesis methods. It allows for the use of less hazardous solvents and reagents, reducing the environmental impact of peptide synthesis .
作用机制
Target of Action
Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid cysteine, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the thiol group in cysteine residues of peptides and proteins . The role of this compound is to protect the cysteine residues during peptide synthesis, allowing for the creation of complex disulfide-rich peptides and proteins .
Mode of Action
The Fmoc-L-Cys(SIT)-OH compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, typically using piperidine . This reveals the free amine group of the cysteine residue, which can then participate in peptide bond formation .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Cys(SIT)-OH are those involved in the synthesis of peptides and proteins . Specifically, this compound facilitates the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins . The downstream effects include the successful synthesis of complex peptides and proteins, including those with multiple disulfide bonds .
Pharmacokinetics
For instance, its stability under the conditions used for Fmoc deprotection (i.e., repeated treatments with piperidine) is crucial for its role in peptide synthesis .
Result of Action
The result of the action of Fmoc-L-Cys(SIT)-OH is the successful synthesis of complex peptides and proteins . By protecting the cysteine residues during synthesis, this compound allows for the controlled formation of disulfide bonds . This leads to the correct folding of the peptide or protein, which is essential for its biological function .
Action Environment
The action of Fmoc-L-Cys(SIT)-OH is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the reaction environment can affect the rate of Fmoc deprotection . Additionally, the choice of solvent can also have an impact. Some studies have suggested that greener solvents can be used in Fmoc-based peptide synthesis without impairing the synthetic process .
未来方向
The future directions in the field of peptide synthesis involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKLVSLCQPEHS-FXMQYSIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Cys(SIT)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)









